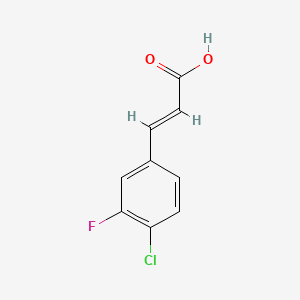

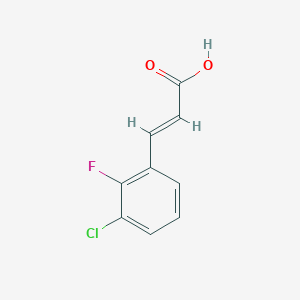

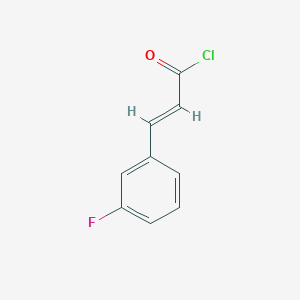

3-Chloro-2-fluorocinnamic acid

説明

3-Chloro-2-fluorocinnamic acid, also known as 3-chloro-2-fluoro-4-phenoxybenzoic acid, is a type of aromatic carboxylic acid with a wide range of applications in the fields of science and medicine. It is a colorless crystalline solid that is slightly soluble in polar solvents and is used in many synthetic processes. It has been used in the synthesis of a number of important compounds, such as pharmaceuticals and pesticides, and has also been studied for its potential applications in medicine.

科学的研究の応用

Biodegradation and Environmental Applications

The biodegradation of fluoro-substituted cinnamic acids, including 4-fluorocinnamic acid, has been extensively studied, highlighting the potential environmental applications of these compounds. Isolated bacterial strains, such as Rhodococcus sp., have been shown to effectively degrade 4-fluorocinnamic acid, utilizing it as a sole carbon source, which suggests potential for bioremediation applications (Ma Yu, 2013; C. Amorim et al., 2013). This capability indicates a pathway for the environmental management of fluoro-substituted cinnamic acids, including their removal from contaminated sites or wastewater.

Biochemical Synthesis and Industrial Applications

The synthesis of fluorinated compounds, including esters of fluorocinnamic acids, showcases the industrial and biochemical applications of these chemicals. For example, the synthesis of methyl 4-fluorocinnamate, used in asymmetric dihydroxylation and aminohydroxylation, highlights the role of fluoro-substituted cinnamic acids in organic synthesis and the production of chiral medicinal materials (C. Si, 2004). This underscores the importance of these compounds in pharmaceutical manufacturing and the broader chemical industry.

Potential for Drug Development and Nutraceutical Applications

Research into compounds structurally related to 3-Chloro-2-fluorocinnamic acid also hints at potential applications in drug development and as nutraceuticals. For instance, studies on the inhibitory activity of trimethoxycinnamates against cholinesterase suggest applications in treating diseases such as Alzheimer’s (J. Kos et al., 2021). While this research does not directly involve this compound, it illustrates how functionalized cinnamic acids could be leveraged in therapeutic contexts.

Safety and Hazards

“3-Chloro-2-fluorocinnamic acid” has been classified as having acute toxicity (dermal, inhalation, and oral) according to regulation (EC) No 1272/2008 [CLP] and amendments . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a fire, there is no restriction on the type of extinguisher which may be used .

作用機序

Target of Action

The primary targets of 3-Chloro-2-fluorocinnamic acid are currently unknown

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, its storage temperature is recommended to be 2-8°C .

生化学分析

Biochemical Properties

3-Chloro-2-fluorocinnamic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of fatty acids. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the compound may interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. These interactions result in changes in the expression of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on metabolic pathways. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell determines its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420753 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261762-62-3 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)